

(1S,2S,4R)-bicyclo[2.2.1]heptan-2-amine hydrochloride structure

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Compound of Interest

Compound Name: *Bicyclo[2.2.1]heptan-2-amine hydrochloride*

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An In-Depth Technical Guide to (1S,2S,4R)-bicyclo[2.2.1]heptan-2-amine hydrochloride

This technical guide provides a comprehensive overview of (1S,2S,4R)-bicyclo[2.2.1]heptan-2-amine hydrochloride, a key chiral building block in modern drug discovery and development. It is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries. This document details the compound's structure, properties, synthesis, and applications, with a focus on its role in creating conformationally restricted molecules for enhanced biological targeting.

Chemical Structure and Properties

(1S,2S,4R)-bicyclo[2.2.1]heptan-2-amine, also known as (+)-endo-2-aminonorbornane, is a bicyclic amine featuring the rigid norbornane scaffold.^{[1][2]} The hydrochloride salt is the protonated form of the amine with a chloride counter-ion. The defined stereochemistry—(1S, 2S, 4R)—is crucial for its application in asymmetric synthesis, providing a precise three-dimensional orientation for functional groups.^[1]

The rigid framework of the bicyclo[2.2.1]heptane core is a privileged structure in medicinal chemistry, often used to design molecules with improved binding affinity and specificity for biological targets.^{[1][3]}

Physicochemical Data

The following table summarizes the key physicochemical properties of (1S,2S,4R)-bicyclo[2.2.1]heptan-2-amine and its hydrochloride salt.

Property	Value	Reference(s)
IUPAC Name	(1S,2S,4R)-bicyclo[2.2.1]heptan-2-amine hydrochloride	N/A
Synonyms	(+)-endo-2-Aminonorbornane HCl	[4]
Molecular Formula	C ₇ H ₁₄ ClN	
Molecular Weight	147.65 g/mol	
Appearance	White to yellow solid	
Storage Temperature	2-8 °C	
Purity (Typical)	94% - >98% ee	
InChI Key (HCl salt)	IZZMPZQAQTXAHW-FNCXLRSCSA-N	N/A
CAS Number	673459-31-9	N/A

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (1S,2S,4R)-bicyclo[2.2.1]heptan-2-amine typically starts from the racemic mixture of endo-bicyclo[2.2.1]heptan-2-amine, which is then separated into its constituent enantiomers through chiral resolution. One of the most common methods involves the formation of diastereomeric salts using a chiral resolving agent, such as (+)-tartaric acid.[5] [6]

The principle relies on the different physical properties, particularly solubility, of the resulting diastereomeric salts.[5] The salt formed between the (1S,2S,4R)-amine and the (+)-tartaric acid will have a different solubility from the salt formed with the (1R,2R,4S)-amine, allowing for their separation by fractional crystallization.[7]

Experimental Protocol: Chiral Resolution of (\pm)-endo-bicyclo[2.2.1]heptan-2-amine

The following is a representative protocol for the chiral resolution based on established chemical principles.^{[5][6]}

Materials:

- Racemic endo-bicyclo[2.2.1]heptan-2-amine
- (+)-Tartaric acid (L-(+)-tartaric acid)
- Methanol
- Diethyl ether
- 10% Sodium hydroxide solution
- Anhydrous magnesium sulfate

Procedure:

- **Formation of Diastereomeric Salts:** Dissolve racemic endo-bicyclo[2.2.1]heptan-2-amine in methanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in a minimal amount of hot methanol.
- **Crystallization:** Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool to room temperature and then chill in an ice bath to induce crystallization of the less soluble diastereomeric salt.
- **Isolation:** Collect the crystals by vacuum filtration and wash with a small amount of cold methanol, followed by diethyl ether. The crystals should be enriched in the (1S,2S,4R)-amine-(+)-tartrate salt.
- **Recrystallization:** To improve enantiomeric purity, the collected salt can be recrystallized one or more times from hot methanol.

- **Liberation of the Free Amine:** Suspend the purified diastereomeric salt in water and add 10% aqueous sodium hydroxide solution until the pH is strongly basic (pH > 11) to deprotonate the amine.
- **Extraction and Purification:** Extract the free (1S,2S,4R)-bicyclo[2.2.1]heptan-2-amine into a suitable organic solvent like diethyl ether or dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
- **Formation of the Hydrochloride Salt:** Dissolve the purified free amine in a minimal amount of diethyl ether and add a solution of HCl in ether until precipitation is complete. Collect the resulting white solid by filtration, wash with ether, and dry to yield (1S,2S,4R)-**bicyclo[2.2.1]heptan-2-amine hydrochloride**.

Synthetic Workflow

The logical workflow for obtaining the target compound is visualized below.

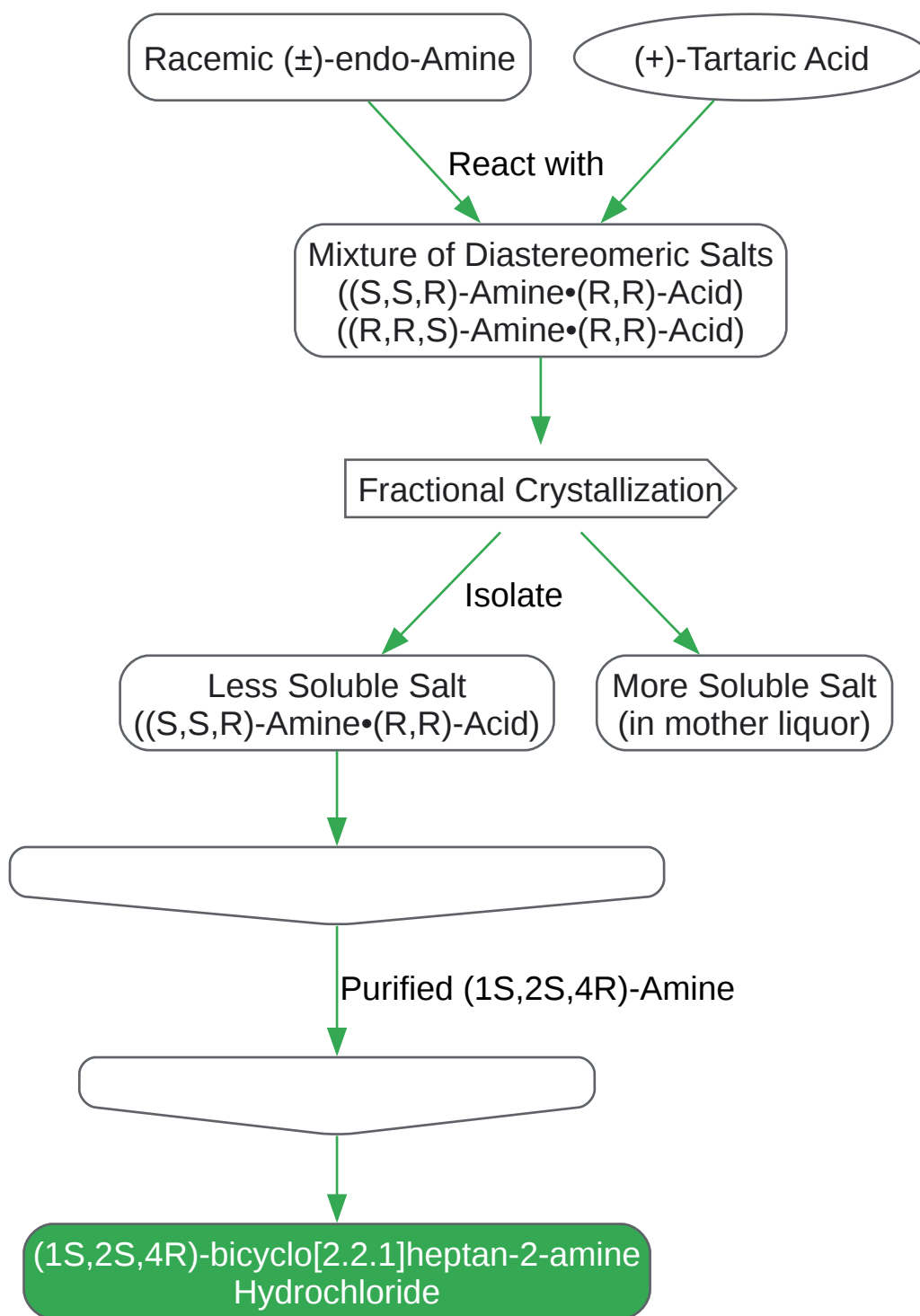


Diagram 1: General Strategy for Chiral Resolution

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Caption: General Strategy for Chiral Resolution.

Applications in Drug Development

The rigid, three-dimensional structure of (1S,2S,4R)-bicyclo[2.2.1]heptan-2-amine makes it an exceptionally valuable building block for constraining the conformation of drug candidates, which can lead to enhanced potency and selectivity.

CXCR2 Selective Antagonists

The bicyclo[2.2.1]heptane scaffold has been incorporated into N,N'-diarylsquaramide derivatives to develop selective antagonists for the CXCR2 receptor.[8][9] CXCR2 is a chemokine receptor implicated in inflammatory diseases and cancer metastasis. By introducing the rigid norbornane moiety, researchers were able to create compounds with high antagonistic activity against CXCR2 and significant selectivity over the homologous CXCR1 receptor.[8][9] This work highlights the utility of the bicyclic amine in creating structured molecules that can precisely fit into protein binding pockets.

11 β -Hydroxysteroid Dehydrogenase Type 1 (11 β -HSD1) Inhibitors

This amine is a key component in the discovery of AMG 221, a potent and orally active inhibitor of 11 β -HSD1.[10] This enzyme is a therapeutic target for metabolic diseases, including type 2 diabetes. The exo-norbornylamine fragment was crucial for the compound's inhibitory activity. The development of AMG 221 demonstrates how the bicyclo[2.2.1]heptane core can serve as a foundational element in the design of clinical candidates.[3][10]

Role as a Chiral Building Block

The primary function of (1S,2S,4R)-bicyclo[2.2.1]heptan-2-amine is to serve as a starting material for more complex molecules. The primary amine group is a versatile handle for a variety of chemical transformations, including acylation and alkylation, allowing for its incorporation into a larger molecular framework.[1]

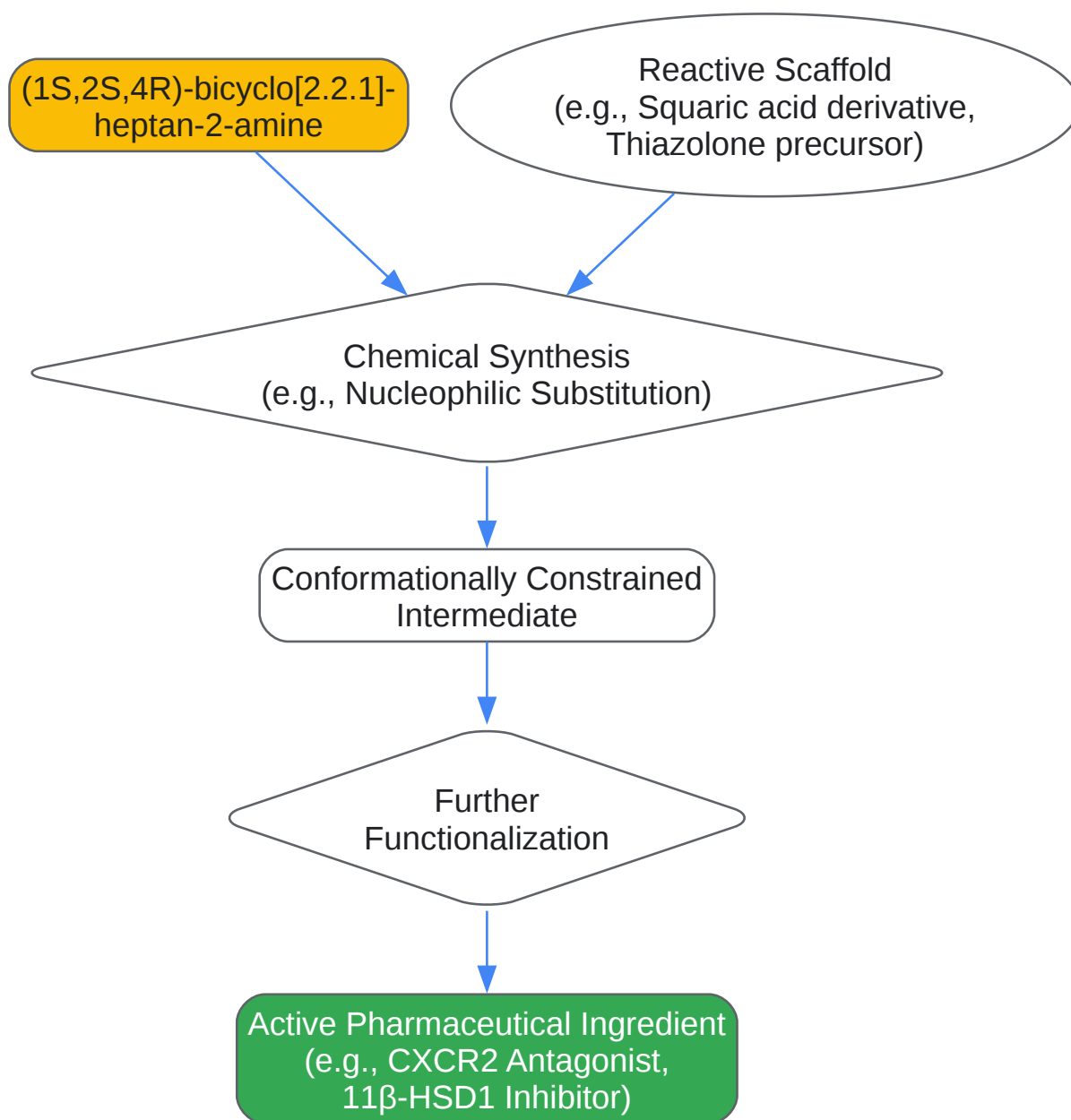


Diagram 2: Application as a Chiral Building Block

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Caption: Application as a Chiral Building Block.

Safety and Handling

(1S,2S,4R)-**bicyclo[2.2.1]heptan-2-amine hydrochloride** is classified as a hazardous substance that may cause skin and eye irritation. Standard laboratory safety precautions,

including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed. It should be handled in a well-ventilated area. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

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